N-[tris(4-phenylphenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes multiple phenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of tris(4-phenylphenyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its role as a carbonic anhydrase inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory properties but less structural complexity.
N-(thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.
Uniqueness
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide stands out due to its multiple phenyl groups, which enhance its stability and reactivity. Its unique structure allows for a broader range of applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
13561-38-1 |
---|---|
Molecular Formula |
C43H33NO2S |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C43H33NO2S/c45-47(46,42-19-11-4-12-20-42)44-43(39-27-21-36(22-28-39)33-13-5-1-6-14-33,40-29-23-37(24-30-40)34-15-7-2-8-16-34)41-31-25-38(26-32-41)35-17-9-3-10-18-35/h1-32,44H |
InChI Key |
LQQDFDLXDUPKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.